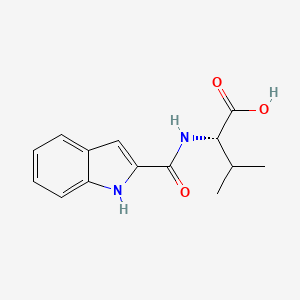

N-(1H-indol-2-ylcarbonyl)-L-valine

描述

Contextualization of Indole-Containing Bioactive Molecules

The indole (B1671886) nucleus is a privileged heterocyclic motif extensively found in natural products and synthetic compounds, forming the structural core of many pharmaceuticals. nih.govrsc.org This bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a versatile scaffold that has been successfully utilized in the discovery of drugs with a wide array of therapeutic applications. mdpi.combiosynth.com Many endogenous substances in the human body, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, contain the indole skeleton, highlighting its inherent biological relevance. nih.gov

In drug discovery, indole derivatives have demonstrated significant potential across various disease areas. mdpi.com They have been developed as potent agents in oncology, infectious diseases, and for treating inflammatory conditions. mdpi.comnih.gov For instance, indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole structure. mdpi.com Furthermore, the structural versatility of the indole ring allows for the design of compounds that can target specific biological pathways, including those involved in cancer and microbial infections. mdpi.com Researchers have successfully designed indole-based compounds to act as anticancer agents by targeting microtubules, protein kinases, and histone deacetylases. mdpi.com The ability to modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Significance of L-Valine Derivatives in Medicinal Chemistry

L-valine is one of the three essential branched-chain amino acids (BCAAs), playing a crucial role in protein synthesis, muscle metabolism, and tissue repair. drugbank.com Beyond its fundamental biological functions, L-valine and its derivatives have garnered considerable attention in medicinal chemistry. nih.gov The incorporation of L-valine into drug molecules can influence their physicochemical properties, such as solubility and bioavailability, and can be pivotal to their biological activity. nih.gov

L-valine derivatives are integral to the development of various therapeutic agents. They are used as building blocks in the synthesis of complex pharmaceuticals, including antiviral, antibacterial, and anticancer drugs. ontosight.ai For example, L-valine is a precursor in the biosynthesis of penicillin. drugbank.com Valine ester prodrugs have been effectively used to improve the oral bioavailability of antiviral nucleoside analogues like acyclovir (B1169) and ganciclovir. nih.gov The chiral nature of L-valine is also exploited to introduce stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity. Moreover, L-valine derivatives can activate specific signaling pathways, such as the PI3K/Akt pathway, which is involved in cellular processes like phagocytosis, making them interesting candidates for modulating immune responses. nih.govmedchemexpress.com

Research Rationale and Objectives Pertaining to N-(1H-indol-2-ylcarbonyl)-L-valine

The primary research rationale for synthesizing and investigating this compound stems from the principle of molecular hybridization. This approach combines the well-documented bioactive indole-2-carboxylic acid scaffold with the essential amino acid L-valine. The objective is to create a novel chemical entity with potentially synergistic or unique pharmacological properties that are distinct from its individual components.

Specific research objectives for studying this compound likely include:

Synthesis and Characterization: The initial step involves the chemical synthesis of the molecule, typically through the coupling of indole-2-carboxylic acid and the L-valine methyl ester, followed by hydrolysis of the ester. smolecule.com Comprehensive characterization using spectroscopic and spectrometric techniques is essential to confirm the structure.

Exploration of Biological Activity: Based on the known activities of related indole and L-valine derivatives, research would aim to screen this compound against a variety of biological targets. Given that similar indole-amino acid conjugates have shown potential as neurotensin (B549771) receptor ligands or anticancer agents, key areas of investigation would include its activity in cancer cell lines and its interaction with G-protein coupled receptors. smolecule.com

Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable tool for SAR studies. By systematically modifying both the indole and the valine parts of the molecule, researchers can probe the structural requirements for biological activity. For instance, comparing its activity to the corresponding leucine (B10760876) smolecule.com or other amino acid conjugates can elucidate the role of the amino acid side chain in target binding and efficacy.

Current Commercial Availability and Research Interest in this compound for Research and Pharmacology

Data Tables

Table 1: Properties of Constituent Scaffolds

| Scaffold | Key Biological Roles/Applications | Representative Examples |

| Indole | Antiviral, Anticancer, Anti-inflammatory, Neurotransmitter Precursor. nih.govmdpi.comnih.gov | Serotonin, Melatonin, Indomethacin. nih.govmdpi.com |

| L-Valine | Protein Synthesis, Muscle Metabolism, Component of Antiviral and Antibiotic drugs. drugbank.comnih.gov | Valganciclovir (prodrug), Penicillin (biosynthesis). drugbank.comnih.gov |

Table 2: Potential Research Areas for this compound

| Research Area | Rationale | Example of a Related Finding |

| Oncology | Indole derivatives are known to exhibit anticancer properties. mdpi.com | N-(1H-indol-2-ylcarbonyl)-L-leucine is suggested as a candidate for cancer therapy investigation. smolecule.com |

| Neuropharmacology | Related indole-amino acid conjugates interact with neurotensin receptors. smolecule.com | A series of N-(4-pyridinyl)-1H-indol-1-amines were synthesized as potential agents for Alzheimer's disease. nih.gov |

| Antimicrobial Research | Both indole and L-valine derivatives have shown antimicrobial activities. mdpi.commedchemexpress.com | L-valine can inhibit multidrug-resistant bacteria. medchemexpress.com |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDXWOSLOXYAGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Indol 2 Ylcarbonyl L Valine and Analogs

Retrosynthetic Analysis of N-(1H-indol-2-ylcarbonyl)-L-valine

A retrosynthetic analysis of this compound reveals that the primary disconnection is the amide bond. This bond can be formed by coupling indole-2-carboxylic acid and L-valine. This approach simplifies the synthesis into two key starting materials: indole-2-carboxylic acid and L-valine. The synthesis of indole-2-carboxylic acid itself can be achieved through various methods, such as the Reissert indole (B1671886) synthesis or through copper-catalyzed cascade processes from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. rsc.org

Current Synthetic Routes for this compound

The most direct and common route for the synthesis of this compound is the direct coupling of indole-2-carboxylic acid with L-valine or its ester derivative. This method is widely employed in peptide synthesis and can be adapted for this specific molecule. researchgate.net

Coupling Strategies for Indole-2-carboxylic Acid and L-Valine

The formation of the amide bond between indole-2-carboxylic acid and L-valine is a critical step that can be achieved using various coupling reagents. The choice of reagent can significantly impact the reaction's efficiency, yield, and the preservation of stereochemistry.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Other effective reagents include uronium-based reagents such as HBTU and TBTU, which are known for their high efficiency and rapid reaction times. peptide.com Phosphonium-based reagents like PyBOP and PyAOP are particularly useful, especially for sterically hindered amino acids. peptide.com In some cases, alternative reagents like propylphosphonic anhydride (B1165640) (T3P®) have been explored, offering advantages in terms of sustainability and simplified purification. nih.govresearchgate.net

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Advantages | Disadvantages |

| DCC/DIC | HOBt | Inexpensive, readily available. peptide.com | Formation of insoluble urea (B33335) byproduct (DCC), potential for racemization. peptide.com |

| HBTU/TBTU | HOBt | High efficiency, fast reaction times, low racemization. peptide.com | Higher cost compared to carbodiimides. |

| PyBOP/PyAOP | --- | Highly effective, especially for hindered couplings. peptide.com | Higher cost. |

| T3P® | DIPEA | Green reagent, simplified purification. nih.govresearchgate.net | May require optimization of reaction conditions. unibo.it |

| BOP-Cl | --- | Effective for specific applications. nih.gov | Can be less generally applicable. |

| Mukaiyama Reagent | --- | Useful for certain coupling reactions. nih.govresearchgate.net | May require specific reaction conditions. |

Protecting Group Chemistry in this compound Synthesis

To prevent unwanted side reactions during the coupling process, protecting groups are often employed for the functional groups of the amino acid and the indole nucleus.

The indole nitrogen of indole-2-carboxylic acid can also be protected, although it is not always necessary. If protection is required, groups like Boc or tosyl (Ts) can be used. beilstein-journals.org However, the presence of a bulky protecting group on the indole nitrogen can sometimes hinder the subsequent coupling reaction. beilstein-journals.org

Table 2: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA). peptide.comresearchgate.net |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine). peptide.comresearchgate.net |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Saponification (e.g., LiOH, NaOH). ug.edu.pl |

| Carboxylic Acid | tert-Butyl Ester | tBu | Acidic conditions (e.g., TFA). peptide.com |

| Indole Nitrogen | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA). beilstein-journals.org |

| Indole Nitrogen | Tosyl | Ts | Reductive or strong acid conditions. beilstein-journals.org |

Optimization of Synthetic Efficiency and Yield for this compound

Optimizing the synthesis of this compound involves a systematic evaluation of various reaction parameters. This includes the choice of solvent, temperature, stoichiometry of reagents, and reaction time. For instance, screening different palladium catalysts and reaction conditions can significantly improve the yield in cross-coupling reactions for the synthesis of indole precursors. researchgate.net The order of addition of reagents can also play a crucial role, as demonstrated in T3P®-mediated couplings where sequential addition of the base and coupling reagent can lead to higher conversions. unibo.it

Stereochemical Control and Purity Assessment in this compound Synthesis

Maintaining the stereochemical integrity of the L-valine chiral center is paramount during the synthesis. Racemization can occur during the activation of the carboxylic acid. The use of additives like HOBt with carbodiimides is a standard practice to suppress racemization. peptide.com The choice of coupling reagent is also critical, with reagents like HBTU and TBTU known to cause minimal racemization. peptide.com

The purity of the final product, including its stereochemical purity, is assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the chemical purity and for separating diastereomers if racemization has occurred. Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the structure of the compound, and specific 2D NMR techniques can help in assigning the stereochemistry.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this translates to several key areas.

Advanced Molecular Characterization and Conformational Analysis of N 1h Indol 2 Ylcarbonyl L Valine

Spectroscopic Elucidation of N-(1H-indol-2-ylcarbonyl)-L-valine Structure

Spectroscopic methods are fundamental in confirming the covalent structure of this compound, ensuring all atoms are correctly assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display a series of signals corresponding to the distinct protons of the indole (B1671886) ring, the L-valine side chain, and the amide linkage. The aromatic region would show characteristic multiplets for the protons on the benzene (B151609) ring of the indole moiety. The indole N-H proton would likely appear as a broad singlet at a downfield chemical shift. The α-proton of the valine residue would be a doublet, coupled to the adjacent methine proton. The isopropyl group of the valine side chain would exhibit two distinct doublet signals for the diastereotopic methyl groups, and a multiplet for the methine proton. The amide N-H proton would also present as a distinct signal, the chemical shift of which can be sensitive to solvent and temperature, providing insights into hydrogen bonding. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups would resonate at low field (typically >170 ppm). The aromatic carbons of the indole ring would appear in the 110-140 ppm range, while the aliphatic carbons of the L-valine moiety would be found at higher field.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 10.0 | Broad Singlet |

| Indole Aromatic-H | 7.0 - 7.8 | Multiplets |

| Valine α-H | 4.0 - 4.5 | Doublet |

| Valine β-H | 2.0 - 2.5 | Multiplet |

| Valine γ-CH₃ | 0.9 - 1.2 | Doublets |

| Amide N-H | 7.5 - 8.5 | Doublet |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass would be consistent with the molecular formula C14H16N2O3.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of an indol-2-ylcarbonyl cation and a valine radical cation or related fragments. Other significant fragment ions would arise from the loss of the carboxyl group and fragmentation of the valine side chain.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-charge ratio) | Identity |

|---|---|---|

| [M+H]⁺ | 261.12 | Molecular Ion (protonated) |

| [M+Na]⁺ | 283.10 | Sodium Adduct |

| [C9H6NO]⁺ | 144.04 | Indol-2-ylcarbonyl fragment |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, overlapping with the N-H stretching vibrations of the indole and amide groups. A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid, while the amide I band (primarily C=O stretch) would be expected around 1650-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) would appear around 1520-1550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole chromophore is expected to dominate the UV spectrum of this compound, with characteristic absorption maxima around 220 nm and 280 nm. troindia.inresearchgate.net The conjugation of the carbonyl group with the indole ring may cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted indole.

X-ray Crystallography Studies of this compound and Co-crystals

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would reveal precise bond lengths, bond angles, and torsion angles. nih.govnih.govresearchgate.net This technique would also elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. nih.gov The indole N-H and the amide N-H groups, along with the carboxylic acid, are all potential hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. These interactions play a crucial role in stabilizing the crystal lattice.

Co-crystallization of this compound with other molecules, such as other amino acids or pharmaceutical excipients, could be explored to modify its solid-state properties. X-ray diffraction analysis of such co-crystals would provide insights into the supramolecular synthons and recognition patterns between the different components.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| β (°) | 105 |

Conformational Landscape and Dynamics of this compound

Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to explore the potential energy surface and identify low-energy conformers. These studies can predict the most stable conformations in the gas phase or in different solvent environments.

Experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can provide information about through-space proximities between protons, which can be used to deduce the predominant solution-state conformation. nih.gov Variable temperature NMR studies can also provide insights into the dynamics of conformational exchange. rsc.org

Chirality and Stereochemical Integrity Assessment of the L-Valine Moiety in this compound

The L-valine moiety in this compound introduces a chiral center. It is crucial to confirm that the stereochemical integrity of the L-valine is maintained throughout the synthesis and purification processes.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the enantiomeric purity of the compound. By using a chiral stationary phase, it is possible to separate the L-form from any contaminating D-enantiomer.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. The CD spectrum of this compound would show characteristic positive or negative bands that are unique to the L-enantiomer. This provides a spectroscopic fingerprint of its chirality.

Computational Chemistry and in Silico Modeling of N 1h Indol 2 Ylcarbonyl L Valine

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-(1H-indol-2-ylcarbonyl)-L-valine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and chemical reactivity of this compound. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Conceptual DFT provides further reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species, for instance, by identifying potential sites for nucleophilic or electrophilic attack. The dual descriptor (DD) is another powerful tool used in DFT to study molecular reactivity. The analysis of these electronic properties is essential for understanding potential reaction mechanisms and designing derivatives with tailored reactivity profiles.

Table 1: Calculated Electronic Properties of Indole (B1671886) Derivatives (Illustrative)

| Parameter | Description | Typical Value Range for Indole Scaffolds |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -2.0 eV |

| Egap (LUMO-HOMO) | Energy Gap | 4.0 to 5.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 2.75 to 4.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electrophilicity Index (ω) | Global electrophilic nature | 1.4 to 3.5 eV |

Note: This table presents typical value ranges for related indole-containing compounds as found in computational chemistry literature. Specific values for this compound require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide detailed information about its conformational flexibility and the dynamic behavior of its constituent parts, such as the indole ring, the amide linkage, and the L-valine side chain.

Docking Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme.

While specific targets for this compound require experimental validation, docking studies on structurally similar indole-2-carboxamide derivatives have explored their potential as antimicrobial or anticancer agents. nih.govmdpi.com For example, derivatives have been docked against microbial enzymes like tyrosinase or cancer-related proteins such as Cyclin-Dependent Kinase 5 (CDK-5). nih.govmdpi.com These studies reveal potential binding modes, predict binding affinities (often expressed as a docking score or binding energy), and identify key amino acid residues involved in the interaction. Common interactions include hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as hydrophobic interactions with the indole ring. nih.gov

Table 2: Illustrative Docking Results for Indole-2-Carboxamide Analogs with Biological Targets

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Indole Glyoxylamides | S. aureus Tyrosinase | His244, Ser240, Val248 | -7.5 to -9.0 |

| Indole-based Azines | Cyclin-Dependent Kinase 5 (CDK-5) | Cys83, Asp86, Lys33 | -8.0 to -10.5 |

Note: This data is illustrative and based on studies of analogs containing the indole-2-carbonyl scaffold. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening for this compound Analogs

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would typically include features such as:

A hydrogen bond donor (the indole N-H and amide N-H).

A hydrogen bond acceptor (the amide and carboxyl oxygen atoms).

A hydrophobic/aromatic region (the indole ring).

A hydrophobic aliphatic region (the valine isopropyl group).

Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of new and structurally diverse compounds that have a high probability of binding to the same biological target and eliciting a similar biological response. This approach facilitates the discovery of novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a drug candidate, helping to identify potential liabilities early in the discovery process. nih.gov These computational tools predict how a compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. For this compound, these predictions are based on its structural features.

Key predicted properties often include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which suggests that good oral bioavailability is more likely for compounds with a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Other important predicted parameters include human intestinal absorption, Caco-2 cell permeability (an indicator of gut wall permeation), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~287.3 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.0 - 2.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal membrane permeation |

| Blood-Brain Barrier (BBB) Permeant | Unlikely/Low | May not readily cross into the central nervous system |

| CYP2D6 Inhibitor | Likely No | Low probability of interfering with the metabolism of other drugs via this pathway nih.gov |

| Topological Polar Surface Area (TPSA) | ~87 Ų | Indicates good potential for oral bioavailability (< 140 Ų) |

Note: These values are estimations based on standard computational ADME prediction algorithms and the molecule's structure.

In Vitro Biological Evaluation and Screening of N 1h Indol 2 Ylcarbonyl L Valine

Cell-Based Assays for N-(1H-indol-2-ylcarbonyl)-L-valine Activity Profiling

Cytotoxicity and Cell Viability Assays

No specific data from cytotoxicity or cell viability assays for This compound are available in the reviewed literature. Such studies would be essential to determine the compound's general toxicity profile against various cell types, including both cancerous and non-cancerous cell lines. Data from related indole (B1671886) derivatives suggest that cytotoxicity can be highly dependent on the specific substitutions on the indole ring and the nature of the appended side chain. frontiersin.orgircmj.com For example, some novel indole-containing hybrids have demonstrated potent cytotoxic activity against human cancer cell lines with IC50 values in the nanomolar range. mdpi.com

A representative, though hypothetical, data table for such an analysis is provided below:

| Cell Line | Assay Type | Concentration Range (µM) | IC50 (µM) |

| MCF-7 (Breast Cancer) | MTT | 0.1 - 100 | Data not available |

| A549 (Lung Cancer) | XTT | 0.1 - 100 | Data not available |

| HEK293 (Normal Kidney) | AlamarBlue | 0.1 - 100 | Data not available |

High-Throughput Screening against Disease-Relevant Cell Lines

There is no evidence in the public domain of This compound having been subjected to high-throughput screening campaigns against panels of disease-relevant cell lines. Such screens are crucial for identifying potential therapeutic areas where the compound might be active. For instance, screening against a panel of cancer cell lines could reveal patterns of activity suggesting a specific mechanism of action.

Enzyme Inhibition and Activation Studies of this compound

Specific enzymatic inhibition or activation data for This compound are not available. Given the structural similarities to other bioactive molecules, potential targets could include kinases, proteases, or metabolic enzymes. For example, some indole-2-one derivatives have been investigated as inhibitors of kinases like EGFR and CDK2. nih.gov N-acyl amino acids, on the other hand, are known to interact with enzymes involved in lipid signaling. nih.gov

A hypothetical data table for enzyme inhibition studies is shown below:

| Enzyme Target | Assay Type | Substrate | IC50/EC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Fluorometric | Arachidonic Acid | Data not available |

| Fatty Acid Amide Hydrolase (FAAH) | Radiometric | Anandamide | Data not available |

| Epidermal Growth Factor Receptor (EGFR) | Kinase Glo | ATP | Data not available |

Receptor Binding Assays for this compound

No receptor binding affinities for This compound have been published. Indole-containing compounds have been shown to interact with a wide range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov N-acyl amino acids have also been identified as ligands for various G-protein coupled receptors. nih.gov

A hypothetical representation of receptor binding data is as follows:

| Receptor | Radioligand | Cell Line/Membrane Prep | Ki (nM) |

| Dopamine D4 Receptor | [3H]Spiperone | CHO-K1 | Data not available |

| Cannabinoid CB1 Receptor | [3H]CP55,940 | HEK293 | Data not available |

| GPR55 | [3H]CP55,940 | HEK293 | Data not available |

Investigation of this compound's Effects on Cellular Pathways

Research on the specific cellular pathways modulated by This compound is absent from the scientific literature. Studies on related indole derivatives have implicated pathways such as the NF-κB and Hedgehog signaling pathways. elsevier.comresearchgate.net The valine moiety could also lead to interactions with pathways sensitive to amino acid levels, such as the mTOR signaling pathway.

Assessment of this compound's Selectivity and Specificity

A definitive assessment of the selectivity and specificity of This compound is not possible without comprehensive screening data. Determining selectivity would involve comparing its activity against a primary target with its activity against a panel of related and unrelated off-targets. For example, some indole-2-carboxamides have demonstrated high selectivity for mycobacterial targets over mammalian cells. elsevier.com

Mechanistic Investigations of N 1h Indol 2 Ylcarbonyl L Valine S Biological Actions

Identification of Molecular Targets and Ligand-Target Interactions for N-(1H-indol-2-ylcarbonyl)-L-valine

A thorough review of existing scientific literature reveals a significant gap in the identification of specific molecular targets for this compound. Currently, there are no published studies that definitively pinpoint the proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts to elicit a biological response. The prediction of protein-ligand interactions is a crucial step in understanding the mechanism of action of any bioactive compound. nih.govnih.gov However, without experimental data, any discussion on the ligand-target interactions of this compound would be purely speculative. Future research, employing techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking studies, will be essential to identify its molecular binding partners.

Biophysical Characterization of this compound Binding

The biophysical characterization of a compound's binding to its molecular target is fundamental to understanding the affinity and thermodynamics of the interaction. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for such investigations.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). youtube.commalvernpanalytical.com A search of the available scientific literature, however, did not yield any studies that have utilized ITC to investigate the binding of this compound to any specific biological target. nih.govresearchgate.net

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is another valuable technique for studying biomolecular interactions in real-time. It allows for the determination of the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated. As with ITC, there is no publicly available research that has employed SPR to characterize the binding of this compound to a molecular target.

Proteomic and Transcriptomic Profiling in Response to this compound Exposure

To gain a broader understanding of the cellular response to a compound, global analyses of protein (proteomics) and gene expression (transcriptomics) are invaluable. These approaches can reveal widespread changes in cellular processes and help to identify potential off-target effects or novel mechanisms of action. At present, there are no published proteomic or transcriptomic studies that have analyzed the effects of this compound exposure on any cell type or organism. Such studies would provide a wealth of data to generate new hypotheses about its biological function.

Genetic Perturbation Studies to Confirm Target Engagement

Genetic perturbation studies, such as gene knockout, knockdown (e.g., using siRNA or shRNA), or overexpression, are powerful methods to validate the engagement of a compound with its proposed molecular target. By altering the expression of the target protein, researchers can observe whether the biological effects of the compound are correspondingly diminished or enhanced. Given that the molecular target(s) of this compound have not yet been identified, no such genetic perturbation studies have been conducted. This remains a critical area for future investigation once a putative target is discovered.

Structure Activity Relationship Sar Studies of N 1h Indol 2 Ylcarbonyl L Valine Analogs

Design and Synthesis of N-(1H-indol-2-ylcarbonyl)-L-valine Derivatives

The synthesis of this compound derivatives and related indole-2-carboxamides typically begins with an indole-2-carboxylic acid core. This starting material can be commercially sourced or synthesized through methods like the Fischer indole (B1671886) synthesis from an appropriate arylhydrazine and ethyl pyruvate, followed by saponification of the resulting ester. nih.gov

The crucial step is the formation of the amide bond between the indole-2-carboxylic acid and the amino group of L-valine (or its ester, followed by hydrolysis). This coupling is generally achieved using standard peptide coupling reagents. Common reagents and conditions include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). rsc.org

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) with a base like triethylamine (B128534) in dimethylformamide (DMF). nih.gov

1,1'-Carbonyldiimidazole (CDI) , which activates the carboxylic acid to form an N-acylimidazole intermediate that subsequently reacts with the amine. nih.govrsc.org

These methods are well-tolerated for a variety of substituents on both the indole ring and the amino acid component, allowing for the generation of diverse libraries of analogs for biological screening. arkat-usa.org The general synthetic scheme involves the activation of the carboxylic acid group of an appropriately substituted indole-2-carboxylic acid, followed by the addition of an L-valine ester. The final product is obtained after purification and, if necessary, deprotection of the ester group.

Systematic Modifications at the Indole Moiety and Their Impact on Biological Activity

The indole nucleus is a key pharmacophore, and its modification is a central strategy in the SAR exploration of this compound analogs. Changes to the indole ring can affect binding affinity, selectivity, and pharmacokinetic properties.

The placement of various substituents at positions 1, 3, 4, 5, 6, and 7 of the indole ring has been extensively studied, revealing that both the nature and position of the substituent can dramatically alter biological activity.

For instance, in a series of indole-2-carboxamides designed as anti-mycobacterial agents, substitutions on the indole ring were found to be critical for potency. The unsubstituted indole analog served as a baseline, and the introduction of electron-donating or electron-withdrawing groups at various positions led to significant changes in activity. Specifically, a 4,6-difluoro substitution was shown to be highly beneficial for activity against Mycobacterium tuberculosis. rsc.org In another study targeting neurotropic alphavirus replication, halogen substitutions (chloro, fluoro) at the 5-position of the indole ring were well-tolerated. nih.gov

The table below summarizes the impact of indole ring substitutions on the anti-mycobacterial activity of a series of indole-2-carboxamides.

| Compound | Indole Substituent | Biological Activity (MIC against M. tb H37Rv in μM) |

| 8a | H | 1.05 |

| 8b | 5-Br | 0.55 |

| 8c | 5-Cl | 0.59 |

| 8d | 5-F | 0.81 |

| 8e | 5-NO₂ | >123 |

| 8f | 6-Cl | 0.49 |

| 8g | 4,6-diF | 0.32 |

| 8h | 7-F | 1.15 |

| Data sourced from a study on indole-2-carboxamides as antitubercular agents. rsc.org |

As shown in the table, small halogen substituents at positions 5 and 6, particularly chlorine and bromine, enhanced potency compared to the unsubstituted analog (8a). The 4,6-difluoro substitution in compound 8g resulted in the highest activity. rsc.org Conversely, a large and strongly electron-withdrawing nitro group at position 5 (8e) was detrimental to activity.

Bioisosteric replacement of the indole nucleus with other heterocyclic systems is a common strategy to improve pharmacological properties, such as solubility, metabolic stability, and patentability. Common bioisosteres for the indole ring include benzofuran, benzimidazole (B57391), indazole, and azaindoles. researchgate.netmdpi.com

In the development of inhibitors for paediatric brain cancer, benzimidazole was explored as a bioisostere for the indole-2-carboxamide scaffold. The resulting benzimidazole-2-carboxamide analogs were synthesized and evaluated. One such compound, 12c , which featured a benzimidazole core and a methylene (B1212753) spacer, demonstrated significant antiproliferative activity, indicating that the benzimidazole ring could successfully mimic the indole nucleus in this context. nih.gov

Similarly, in the pursuit of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a drug discovery program utilized bioisosteric replacement of an indole scaffold, leading to the identification of potent and selective inhibitors. researchgate.net These studies underscore that while the indole ring is a potent pharmacophore, its core nitrogen-containing bicyclic structure can be effectively replaced by other heterocycles to maintain or enhance biological activity.

| Scaffold | Example Compound | Target/Activity | Finding |

| Indole | 8f | M. tuberculosis | Potent activity (MIC = 0.49 μM) |

| Benzimidazole | 12c | Paediatric Glioblastoma KNS42 cells | Significant inhibitory activity (IC₅₀ = 9.06 μM) nih.gov |

| Benzofuran | VIIa | Antiproliferative (A549 cells) | Potent activity (GI₅₀ = 1.35 µM) nih.gov |

Systematic Modifications at the Valine Moiety and Their Impact on Biological Activity

The L-valine portion of the molecule plays a crucial role in orienting the molecule within a biological target's binding site and can form key interactions that contribute to affinity.

Replacing L-valine with other natural or unnatural amino acids allows for the exploration of the size, shape, and polarity of the binding pocket. The isopropyl side chain of valine is hydrophobic and has a specific steric bulk.

In a study synthesizing new indole and pyrrole (B145914) carboxamides based on various amino acids, it was shown that the synthetic procedures are amenable to a wide range of amino acid esters, including those of glycine, alanine (B10760859), phenylalanine, and others. arkat-usa.org While this particular study focused on antifungal activity, the principle is broadly applicable. For instance, in inhibitors of HCV NS5B polymerase, the amino acid portion is critical. Replacing the valine moiety with a larger amino acid like leucine (B10760876) or a smaller one like alanine would probe the steric tolerance of the target's binding site. If the binding pocket is constrained, smaller amino acids might be favored, whereas a larger, more open pocket could accommodate bulkier side chains like that of phenylalanine or even larger synthetic amino acids.

The stereochemistry of the chiral center in the amino acid is almost always critical for biological activity. The natural L-configuration of valine (S-configuration) typically provides the correct three-dimensional arrangement for optimal binding. Inverting this stereocenter to the D-configuration (R-configuration) often leads to a significant loss, if not complete abolishment, of activity.

This is because the precise spatial orientation of the isopropyl side chain, the carboxylic acid (or ester), and the amide backbone is essential for fitting into the chiral environment of a protein's active site. An inversion of stereochemistry would place the isopropyl group in a different vector, likely causing a steric clash with the protein surface and disrupting key hydrogen bonds or hydrophobic interactions. While direct SAR studies on the stereochemical inversion of this compound are specific to the biological target, the principle of stereochemical importance is a cornerstone of medicinal chemistry. For example, in the development of HCV protease inhibitors, the L-amino acid configuration is generally required for activity.

Linker Region Modifications and Their Influence on this compound Activity

Linker Length: The length of the linker is a fundamental parameter influencing activity. An optimal linker length allows the indole and valine moieties to adopt an ideal orientation for binding to a biological target. Linkers that are too short may introduce steric hindrance, preventing effective interaction. Conversely, excessively long linkers can lead to a decrease in binding affinity due to an increased entropic penalty upon binding. Studies on other molecular classes, such as Proteolysis Targeting Chimeras (PROTACs), have shown that there is often an optimal linker length for maximal efficacy, with activity decreasing with both shorter and longer linkers. nih.gov

Linker Flexibility: The rigidity or flexibility of the linker plays a significant role in the molecule's activity. A rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and thus enhancing affinity. nih.gov However, some degree of flexibility may be necessary to allow for induced-fit binding to the target. The introduction of cyclic structures or double bonds within the linker can increase its rigidity.

The following data table illustrates hypothetical SAR data based on linker modifications in a series of this compound analogs, reflecting the principles observed in related classes of bioactive molecules.

| Compound ID | Linker Modification | Linker Length (atoms) | Relative Activity (%) |

| 1 | -CH2- | 1 | 45 |

| 2 | -CH2-CH2- | 2 | 100 |

| 3 | -CH2-CH2-CH2- | 3 | 70 |

| 4 | -CH2-O-CH2- | 3 | 65 |

| 5 | -CH=CH- (trans) | 2 | 110 |

| 6 | Cyclopropyl | 3 | 95 |

This data is representative and intended to illustrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, QSAR models can provide valuable predictive tools for designing new analogs with enhanced potency.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for this class of molecules. nih.govnih.gov These methods correlate the biological activity of compounds with their 3D molecular properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A typical QSAR study for the this compound series would involve the following steps:

Data Set Preparation: A series of analogs with known biological activities is compiled. This set is then divided into a training set for model generation and a test set for model validation.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold, in this case, the indole-2-carbonyl moiety.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. For CoMFA and CoMSIA, these would be the 3D field descriptors. Other relevant descriptors for peptide-like molecules could include those related to the properties of the amino acid side chain, such as size, polarity, and hydrophobicity. acs.orgresearchgate.net

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate the QSAR model. ddg-pharmfac.net The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). biorxiv.org A robust QSAR model will have high q² and r² values, typically above 0.5 and 0.6, respectively.

The resulting QSAR models can be visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric map might show a green contour in a specific region, suggesting that bulkier substituents at that position would enhance activity. Conversely, a yellow contour would indicate that steric bulk is detrimental.

The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR model for the this compound series, along with their potential impact on activity.

| Descriptor | Type | Potential Influence on Activity |

| CoMFA Steric Field | 3D-QSAR | Favorable or unfavorable steric interactions with the target. |

| CoMFA Electrostatic Field | 3D-QSAR | Favorable or unfavorable electrostatic interactions. |

| CoMSIA Hydrophobic Field | 3D-QSAR | Contribution of hydrophobic/hydrophilic properties to binding. |

| CoMSIA H-Bond Donor Field | 3D-QSAR | Importance of hydrogen bond donating groups for activity. |

| Valine Side Chain Volume | Physicochemical | Steric bulk of the amino acid side chain. |

| LogP | Physicochemical | Overall lipophilicity of the molecule. |

This table is representative of descriptors used in QSAR studies.

The development of predictive QSAR models for the this compound series can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacological Profile and Pre Clinical Assessment of N 1h Indol 2 Ylcarbonyl L Valine

In Vitro ADME Properties of N-(1H-indol-2-ylcarbonyl)-L-valine

The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been characterized to predict its behavior in living organisms.

Permeability Assays (e.g., Caco-2, PAMPA)

The permeability of a compound is a critical determinant of its oral absorption. Assays such as the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly employed to predict in vivo intestinal permeability.

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. In contrast, PAMPA is a non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive permeability. Generally, permeability values in PAMPA are several-fold lower than those observed in Caco-2 assays. A strong correlation between the two methods often indicates that passive diffusion is the primary mechanism of permeation.

No specific permeability data for this compound in Caco-2 or PAMPA assays is publicly available at this time.

Metabolic Stability in Microsomes and Hepatocytes

The metabolic stability of this compound was assessed using liver microsomes and hepatocytes from various species. These in vitro systems are crucial for predicting the hepatic clearance of a compound in vivo.

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are used to evaluate phase I metabolic reactions. Hepatocytes, being the primary liver cells, contain both phase I and phase II enzymes, offering a more comprehensive view of a compound's metabolic fate.

Specific data on the metabolic stability of this compound in microsomal and hepatocyte incubations, including parameters like intrinsic clearance, is not publicly available.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes. Highly bound drugs generally have a lower volume of distribution and clearance.

The fraction of this compound bound to plasma proteins is a key parameter in understanding its pharmacokinetic profile.

Quantitative data on the plasma protein binding of this compound is not currently available in public literature.

Metabolic Pathway Elucidation and Metabolite Identification of this compound

Understanding the metabolic pathways of this compound is essential for identifying potential active or toxic metabolites. In vitro studies with hepatocytes and microsomes, followed by analysis with high-resolution mass spectrometry, are standard methods for metabolite identification.

Common metabolic transformations for compounds containing indole (B1671886) and amino acid moieties can include oxidation, hydroxylation, and conjugation reactions such as glucuronidation. The valine portion of the molecule may undergo transformations typical of branched-chain amino acid catabolism.

Specific metabolites of this compound have not been publicly reported.

Pharmacokinetic Profiling of this compound in Relevant In Vivo Systems

In vivo studies in relevant animal models are necessary to understand the complete pharmacokinetic profile of a compound, integrating its absorption, distribution, metabolism, and excretion.

Absorption and Distribution Studies

Following administration, the absorption characteristics of this compound, such as its rate and extent of entry into the systemic circulation, would be determined. Distribution studies would subsequently delineate its partitioning into various tissues and organs.

Detailed in vivo absorption and distribution data for this compound is not available in the public domain.

Elimination Kinetics

The elimination kinetics of a compound, which encompass its metabolism, distribution, and excretion, are fundamental to determining its therapeutic potential. These pharmacokinetic properties dictate the compound's duration of action and potential for accumulation in the body.

As of the current date, specific studies detailing the metabolic pathways, biological half-life, and clearance rates for this compound are not available in the public domain. However, research on structurally related indole-2-carboxamides provides some general insights. For instance, studies on other indole-2-carboxamides have investigated their metabolic stability using liver microsomes. acs.org One such study noted that for its specific analogues, hepatic clearance was a significant component limiting exposure over time, a finding that was consistent with data from both mouse and human hepatocytes which showed moderate clearance. acs.org Another report mentioned that promising indoleamide candidates exhibit desirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, although specific quantitative data were not provided. nih.gov

Without direct experimental data on this compound, its precise elimination profile remains to be determined through future dedicated pharmacokinetic studies.

Assessment of this compound's Preliminary Safety and Toxicity Profile

The initial evaluation of a compound's safety is a critical step in its development, beginning with in vitro assays to identify potential toxicities at an early stage.

In vitro toxicity testing provides essential preliminary data on a compound's potential to cause cellular damage. This includes assessing its genotoxicity (potential to damage DNA) and its cytotoxicity (toxicity to cells).

Genotoxicity: There is currently no publicly available information from genotoxicity assays, such as the Ames test or chromosomal aberration assays, for this compound. Such studies would be required to assess its mutagenic potential.

Cytotoxicity on Non-Target Cells: While specific cytotoxicity data for this compound are not published, studies on other indole-2-carboxamide derivatives offer valuable insights into the potential toxicity profile of this class of compounds. These compounds have been evaluated against various non-target human cell lines to determine their selectivity and potential for causing harm to healthy cells.

One study investigating indole-2-carboxamides as anti-mycobacterial agents tested the cytotoxicity of several lead compounds against the human monocytic cell line, THP-1. The results indicated that the compounds generally showed minimal cytotoxicity, underscoring a safe pharmacological profile in this in vitro model. nih.gov For most of the tested indole-2-carboxamides, the half-maximal cytotoxic concentration (CC50) was found to be greater than 50 µM, indicating low toxicity to these human cells. nih.gov

The table below summarizes the in vitro cytotoxicity findings for representative indole-2-carboxamide compounds from the aforementioned study.

Table 1: Cytotoxicity of Selected Indole-2-carboxamides Against a Non-Target Human Cell Line

| Compound ID | Cell Line | Assay Type | Cytotoxicity Measurement (CC50) | Source |

| 5 | THP-1 | Cytotoxicity | >50 µM | nih.gov |

| 16 | THP-1 | Cytotoxicity | 11.3 µM | nih.gov |

| 25 | THP-1 | Cytotoxicity | >50 µM | nih.gov |

| 31 | THP-1 | Cytotoxicity | >50 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

These findings suggest that the indole-2-carboxamide scaffold can be well-tolerated by human cells, although substitutions on the core structure can influence the cytotoxicity profile, as seen with compound 16 . nih.gov Further direct testing of this compound is necessary to definitively establish its specific cytotoxicity profile against a range of non-target cells.

Potential Therapeutic Applications and Future Research Directions for N 1h Indol 2 Ylcarbonyl L Valine

Emerging Therapeutic Areas for N-(1H-indol-2-ylcarbonyl)-L-valine-Based Compounds

The indole-2-carboxamide scaffold, of which this compound is a representative member, is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile binding capabilities and wide range of biological activities. nih.gov Research into derivatives based on this core structure has unveiled significant potential across multiple therapeutic domains. The structural adaptability of these compounds allows for the design of agents that can interact with various biological targets, leading to efficacy in complex diseases. nih.govresearchgate.net

Key emerging areas of investigation include:

Oncology: Indole (B1671886) derivatives have emerged as promising anticancer agents. nih.gov Specifically, indole-2-carboxamides have been investigated for their cytotoxic and antiproliferative activities against various cancer cell lines, including pediatric brain tumors. rsc.orgresearchgate.net The mechanisms of action are diverse, involving the inhibition of critical cellular components like tubulin, protein kinases, and histone deacetylases (HDAC). nih.govnih.gov The potential to design multi-target agents that simultaneously inhibit kinases such as EGFR, VEGFR, and BRAFV600E is a significant area of interest for cancers that are refractory to other treatments. mdpi.com

Infectious Diseases: Compounds featuring the indole-2-carboxamide core have demonstrated potent activity against several pathogens. They have shown notable efficacy against Mycobacterium tuberculosis, including drug-resistant strains, by targeting the MmpL3 transporter. rsc.org Furthermore, their activity against Mycobacterium abscessus presents a potential new therapeutic avenue for this intrinsically drug-resistant organism. nih.govasm.org Research has also extended to protozoan infections, with indole-2-carboxamides being identified as having activity against Trypanosoma cruzi, the causative agent of Chagas disease. acs.org Some nitrile-containing indole derivatives have also been explored for antiviral properties. google.com

Inflammatory Diseases: The anti-inflammatory properties of indole structures are well-established, with Indomethacin (B1671933) being a classic example. nih.gov More recent studies on novel indole-2-carboxamide derivatives have shown they can effectively inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suggests their potential application in treating systemic inflammatory conditions like sepsis. nih.gov Other research has identified indole-2-carboxamides as agonists of the TRPV1 ion channel, a target for developing novel pain and anti-inflammatory agents. iasp-pain.org

Cardiovascular and Metabolic Disorders: Certain indole-2-carboxamides have been identified as selective inhibitors of secreted phospholipase A2 type X (sPLA2-X), which is considered a potential therapeutic target for atherosclerosis. researchgate.net

The following table summarizes the key research findings in these emerging therapeutic areas.

| Therapeutic Area | Target/Mechanism | Investigated Pathologies | Key Findings |

| Oncology | Tubulin, Protein Kinases (EGFR, VEGFR), HDAC | Pediatric Brain Tumors, Various Cancers | Showed antiproliferative activity and cytotoxicity against cancer cell lines. rsc.orgresearchgate.netmdpi.com |

| Infectious Diseases | MmpL3 Transporter | Tuberculosis (M. tuberculosis), M. abscessus infections, Chagas Disease (T. cruzi) | Exhibited potent activity against drug-sensitive and drug-resistant mycobacteria; demonstrated anti-trypanosomal activity. rsc.orgnih.govacs.org |

| Inflammatory Diseases | TNF-α, IL-6, TRPV1 | Sepsis, Pain, Inflammation | Inhibited expression of pro-inflammatory cytokines; demonstrated agonist activity at the TRPV1 channel. nih.goviasp-pain.org |

| Cardiovascular Disease | sPLA2-X | Atherosclerosis | Identified as selective inhibitors of sPLA2-X. researchgate.net |

Challenges and Opportunities in the Development of this compound as a Research Tool or Pre-clinical Candidate

The development of this compound and related indole-2-carboxamides from a promising scaffold into a viable research tool or pre-clinical candidate involves navigating several challenges while leveraging significant opportunities.

Challenges:

Physicochemical Properties: A primary hurdle in the development of many indole-2-carboxamide analogues is their low aqueous solubility and potential for high metabolic instability, which can negatively impact bioavailability and pharmacokinetic profiles. acs.org

Toxicity and Selectivity: A crucial challenge is to design compounds with high specificity for their intended biological targets in diseased cells while minimizing off-target effects and toxicity to healthy tissues. nih.govrsc.org For instance, while some analogues show potent anti-mycobacterial activity, they must also exhibit a high selectivity index over mammalian cells to be considered safe. rsc.org

Drug Resistance: The emergence of resistance to existing therapies is a major challenge in both oncology and infectious disease. researchgate.netrsc.org Any new pre-clinical candidate must demonstrate efficacy against resistant strains or a low propensity for inducing resistance.

Blood-Brain Barrier (BBB) Permeability: For neurological applications, such as treating brain tumors, achieving sufficient penetration of the blood-brain barrier is a significant challenge that must be addressed through rational drug design. rsc.org

Opportunities:

Scaffold Versatility: The indole-2-carboxamide structure is a "privileged scaffold," meaning it can be readily modified to interact with a wide array of biological targets. nih.gov This provides a substantial opportunity to generate diverse compound libraries and optimize for potency, selectivity, and pharmacokinetic properties.

Multi-Targeted Agents: There is a growing interest in developing single chemical entities that can modulate multiple biological pathways simultaneously. This is particularly relevant for complex multifactorial diseases like cancer. nih.govresearchgate.netmdpi.com The indole-2-carboxamide scaffold is well-suited for the design of such multi-target agents.

Development as a Research Tool: The specific interactions of compounds like this compound with biological targets make them valuable as chemical probes or lead compounds to investigate cellular pathways and validate new drug targets. smolecule.com

Addressing Unmet Medical Needs: The potent activity of indole-2-carboxamides against pathogens like M. abscessus and T. cruzi represents a significant opportunity to develop new treatments for neglected or difficult-to-treat diseases. nih.govacs.org

Exploration of Combination Therapies Involving this compound

A promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity is the use of combination therapies. Research into indole-2-carboxamides has highlighted their potential for synergistic interactions with existing drugs, particularly in the context of infectious diseases.

A key study demonstrated that certain indole-2-carboxamides act synergistically with β-lactam antibiotics, specifically imipenem and cefoxitin, against Mycobacterium abscessus. nih.govasm.org This combination not only showed enhanced activity in vitro but also increased the bactericidal effect of the β-lactams within infected macrophages, which is crucial for clearing intracellular pathogens. nih.govasm.org The proposed mechanism involves the indole-2-carboxamide inhibiting the MmpL3 transporter, which may increase the susceptibility of the mycobacterium to the cell-wall-targeting β-lactams.

The principle of synergy is also a cornerstone of modern cancer therapy. acs.org While direct combination studies involving this compound are not extensively documented, the development of multi-target indole-based kinase inhibitors is conceptually similar. Research has shown that combining inhibitors of different signaling pathways, such as BRAF and VEGF, can produce synergistic anticancer effects. mdpi.com This provides a strong rationale for exploring combinations of selective indole-2-carboxamide derivatives with other targeted agents or conventional chemotherapy to achieve better treatment outcomes.

The table below outlines examples of combination therapy research involving the indole-2-carboxamide class.

| Compound Class | Combination Agent(s) | Disease Model | Outcome |

| Indole-2-carboxamides | Imipenem (β-Lactam) | Mycobacterium abscessus (in vitro) | Synergistic increase in bactericidal activity. nih.govasm.org |

| Indole-2-carboxamides | Cefoxitin (β-Lactam) | Mycobacterium abscessus (in vitro & in macrophages) | Synergistic activity and enhanced killing of intracellular bacteria. nih.govasm.org |

Advanced Delivery Systems for this compound

To overcome challenges related to poor solubility, metabolic instability, and bioavailability of indole-based compounds, advanced drug delivery systems are being explored. nih.govresearchgate.net These systems aim to protect the therapeutic agent from degradation, improve its pharmacokinetic profile, and enable targeted delivery to the site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.govmdpi.com

Nanotechnology-based formulations are a particularly promising approach. mdpi.com Specific systems investigated for the delivery of indole derivatives include:

Nanoparticles: Encapsulating indole compounds within nanoparticles can improve their solubility and stability in biological fluids. These nanocarriers can be engineered for controlled drug release and can be surface-functionalized to target specific cells or tissues, such as tumor cells. nih.govmdpi.com

Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. They have been investigated as a potential delivery system for plant-derived indole compounds in cancer treatment. jchr.org

The application of such advanced delivery systems could significantly improve the therapeutic index of this compound-based compounds, making them more effective and safer for clinical use. nih.gov

Future Research Trajectories for this compound in Chemical Biology and Drug Discovery

The future development of this compound and its analogues is poised to benefit from the integration of advanced chemical and biological research strategies. Key future directions will focus on rational design, targeted screening, and collaborative efforts to translate the therapeutic potential of this chemical class. nih.gov

Focused Screening Campaigns

Systematic screening campaigns are essential for identifying new biological activities and refining the therapeutic applications of indole-2-carboxamides. Future efforts will likely involve:

High-Throughput Screening (HTS): Screening large libraries of this compound analogues against a diverse panel of biological targets, including various kinases, proteases, and microbial enzymes.

Mechanism-Based Assays: Utilizing assays designed to probe specific biological pathways (e.g., inflammation, angiogenesis, viral replication) to identify compounds with novel mechanisms of action. nih.gov

Phenotypic Screening: Employing cell-based assays that measure a desired physiological outcome (e.g., cancer cell death, inhibition of microbial growth) to discover active compounds without a preconceived target, which can lead to the identification of novel therapeutic targets.

Collaborative Research Initiatives

Translating a promising chemical scaffold from the laboratory to the clinic is a complex, multidisciplinary endeavor. Collaborative research initiatives are critical for success. nih.gov An exemplary model is the consortium-based approach used in the discovery of anti-trypanosomal indole-2-carboxamides, which brought together academic and non-profit research institutions to leverage complementary expertise and resources. acs.org Future progress will depend on establishing similar collaborations that unite:

Medicinal Chemists: To synthesize novel analogues and optimize lead compounds using structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net

Computational Biologists: To model drug-target interactions, predict off-target effects, and analyze large datasets from screening campaigns.

Pharmacologists and Clinicians: To conduct in-depth preclinical evaluations and guide the translation of the most promising candidates into clinical trials.

Such integrated efforts will be crucial for fully realizing the therapeutic potential of this compound and related compounds in addressing significant healthcare challenges. nih.gov

常见问题

Q. What synthetic methodologies are commonly employed for preparing N-(1H-indol-2-ylcarbonyl)-L-valine?

- Methodological Answer: The synthesis typically involves coupling an indole-2-carbonyl group to the α-amino group of L-valine. Key steps include:

- Protection of the amino group : Use of alkyl chloroformates (e.g., tert-butoxycarbonyl, benzyloxycarbonyl) to prevent undesired side reactions .

- Activation of the carbonyl group : Reagents like 4-nitrophenyl carbonate can facilitate peptide bond formation .

- Deprotection and purification : Acidic or basic conditions (e.g., oxalic acid, Raney-Nickel hydrogenation) are used for deprotection, followed by HPLC or recrystallization for purity .

- Characterization : Confirm enantiomeric purity via chiral HPLC and structural integrity via FT-IR and H/C NMR .

Q. Which analytical techniques are critical for characterizing This compound?

- Methodological Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry and verify coupling efficiency between indole and valine moieties .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and validate bond angles .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for drug formulation studies .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for This compound derivatives?

- Methodological Answer:

- Handling Twinned Data : Use SHELXD/SHELXE for robust phasing of twinned crystals, especially with high-resolution (<1.5 Å) datasets .

- Disorder Modeling : Apply PART instructions in SHELXL to model disordered side chains (e.g., indole rotamers) .

- Validation Tools : Cross-check refinement metrics (R-factors, electron density maps) with programs like PLATON or Coot to resolve ambiguities .

Q. What experimental strategies validate the bioactivity of This compound in enzyme inhibition studies?

- Methodological Answer:

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases) to quantify inhibition potency .

- Molecular Docking : Pair crystallographic data with AutoDock Vina to predict binding modes to target enzymes .

- In Vivo Models : For therapeutic applications (e.g., angiotensin receptor modulation), use hypertensive rodent models to assess efficacy .

- Selectivity Profiling : Screen against related enzymes (e.g., ACE vs. DPP-IV) to confirm specificity .

Q. How should conflicting spectroscopic data (e.g., NMR resonance assignments) be resolved during structural elucidation?

- Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, resolving overlaps in aromatic (indole) and aliphatic (valine) regions .

- Isotopic Labeling : Synthesize N-labeled derivatives to simplify H-N HMBC spectra .

- Computational Prediction : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for This compound analogs?

- Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, co-solvents) across studies; variations in buffer systems (e.g., Tris vs. HEPES) can alter enzyme kinetics .

- Structural Variants : Confirm if differences arise from stereoisomers (e.g., D-valine contamination) using chiral chromatography .

- Cell Permeability : Use Caco-2 monolayers to assess whether low activity stems from poor membrane penetration .

Application-Oriented Questions

Q. What role does This compound play in designing peptide-based therapeutics?

- Methodological Answer:

- Prodrug Development : The indole moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Enzyme-Resistant Analogues : Incorporate non-natural amino acids (e.g., D-valine) to reduce proteolytic degradation .

- Targeted Delivery : Conjugate with cell-penetrating peptides (e.g., TAT) for selective tissue uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。